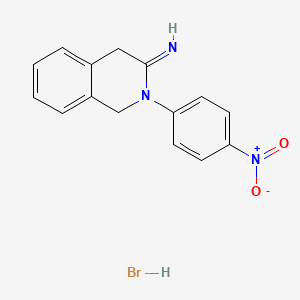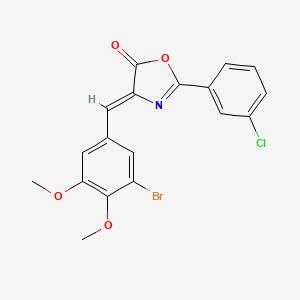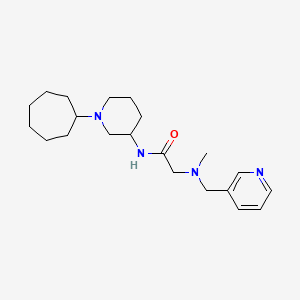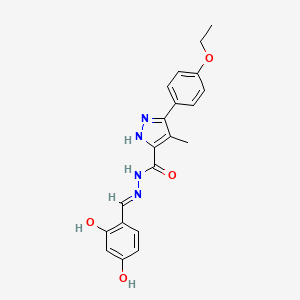
2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide, also known as WIN 62,577, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent dopamine D1 receptor agonist that has been found to exhibit promising results in the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide involves the activation of dopamine D1 receptors in the brain. This compound acts as an agonist of dopamine D1 receptors, which results in the stimulation of dopamine release in the brain. Dopamine is a neurotransmitter that is essential for the regulation of various physiological and neurological functions, including movement, mood, and motivation. The activation of dopamine D1 receptors by 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide can improve the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide are primarily related to its activation of dopamine D1 receptors in the brain. This compound has been found to stimulate dopamine release in the brain, which can improve the symptoms of various neurological disorders. Additionally, 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has also been found to exhibit potential anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide in lab experiments include its relatively simple synthesis method and its potent dopamine D1 receptor agonist properties. This compound has been extensively studied for its potential applications in various fields, including neuroscience and cancer research. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of long-term safety data.
Orientations Futures
There are several future directions for the study of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide. One potential direction is the further investigation of its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly in long-term studies. Finally, there is a potential for the development of new derivatives of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide that exhibit improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide involves the reaction of 4-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with hydrobromic acid to obtain the final compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has been extensively studied for its potential applications in various fields. In the field of neuroscience, this compound has been found to exhibit promising results in the treatment of Parkinson's disease. Studies have shown that 2-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide can stimulate dopamine release in the brain, which is essential for the treatment of Parkinson's disease. Additionally, this compound has also been found to exhibit potential applications in the treatment of schizophrenia and other neurological disorders.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.BrH/c16-15-9-11-3-1-2-4-12(11)10-17(15)13-5-7-14(8-6-13)18(19)20;/h1-8,16H,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVIGTYJGGBQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN(C1=N)C3=CC=C(C=C3)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol](/img/structure/B6056245.png)
![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B6056266.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)
![2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6056288.png)



![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide](/img/structure/B6056310.png)
![4-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6056330.png)
![2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6056343.png)
![N-benzyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6056350.png)
